molecular formula C19H27N5O4S B2877099 N-(2,3-dimethylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105211-66-2

N-(2,3-dimethylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2877099
CAS No.: 1105211-66-2
M. Wt: 421.52
InChI Key: UMEFMXIARVILHO-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex acetamide derivative featuring a 1,2,4-triazolone core fused with a methylsulfonyl-substituted piperidine moiety and an N-(2,3-dimethylphenyl)acetamide side chain. The 1,2,4-triazolone ring is a five-membered heterocycle known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry . The methylsulfonyl group on the piperidine ring likely contributes to improved solubility and pharmacokinetic properties, while the 2,3-dimethylphenyl substituent may influence steric interactions with biological targets .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4S/c1-13-6-5-7-16(14(13)2)20-17(25)12-24-19(26)22(3)18(21-24)15-8-10-23(11-9-15)29(4,27)28/h5-7,15H,8-12H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEFMXIARVILHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure

The compound is characterized by a complex structure that includes a dimethylphenyl group, a piperidine moiety with a methylsulfonyl substituent, and a triazole ring. This unique arrangement contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole ring is known to interact with enzyme active sites, potentially inhibiting key metabolic processes in target organisms.
  • Receptor Binding : The N-H bond in the amide group may facilitate hydrogen bonding with specific receptors, enhancing the compound's binding affinity and selectivity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:

CompoundTarget OrganismActivity (EC50)Reference
Compound AStaphylococcus aureus10.6 nM
Compound BEscherichia coli15.0 nM

Anti-HIV Activity

The compound has been evaluated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing promising results in inhibiting HIV replication:

VariantEC50 (nM)Toxicity (CC50)Selectivity Index
Wild-Type10.661381827
K103N Mutant10.2--

These results suggest that the compound retains effectiveness against resistant strains while maintaining low toxicity levels .

Study on Antiviral Efficacy

In a recent study assessing the antiviral efficacy of various NNRTIs, this compound was tested against both wild-type and mutant strains of HIV. The compound demonstrated effective inhibition with an EC50 value of 10.6 nM against the wild-type strain and maintained activity against the K103N mutant .

Structural Optimization Studies

Further research focused on modifying the chemical structure to enhance potency and reduce toxicity. Modifications such as altering substituents on the triazole ring led to improved selectivity and reduced cytotoxicity in human cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related acetamide and triazole derivatives documented in recent research. Key comparisons include:

Triazole/Acetamide Hybrids

  • Compound from (Figure 2): 2-(4-(((3-(2-Fluorophenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide Structural Differences: Replaces the triazolone core with a 4,5-dihydro-1H-1,2,4-triazole linked to a thioether and a 1,2,3-triazole. The sulfonyl group is attached to an indene ring rather than piperidine.

Pyrazole/Acetamide Derivatives

  • Compound from : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
    • Structural Differences : Features a pyrazolone ring instead of triazolone, with a methylsulfanyl group on the phenyl ring.
    • Functional Implications : The pyrazolone core is less electron-deficient than triazolone, which may alter binding interactions in enzymatic assays. The methylsulfanyl group offers reduced polarity compared to methylsulfonyl, impacting solubility .

Piperidine-Sulfonyl Analogues

  • Compound from : N-(2,3-Dimethylphenyl)-2-[4-(1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl)-piperazin-1-yl]acetamide Structural Differences: Substitutes the triazolone-piperidine system with a pyrazole-sulfonyl-piperazine moiety. Functional Implications: Piperazine’s conformational flexibility versus piperidine’s rigidity may influence target selectivity.

Data Table: Structural and Functional Comparison

Compound Name / Source Core Structure Key Substituents Pharmacological Notes (Inferred) Reference
Target Compound 1,2,4-Triazolone Methylsulfonyl-piperidine, Dimethylphenyl Potential kinase inhibition (structural analogy)
(Figure 2) 1,2,4-Triazole Thioether, Fluorophenyl, Indene-sulfonyl Enhanced lipophilicity
Pyrazolone Methylsulfanyl-phenyl Moderate solubility, possible CYP inhibition
Pyrazole-sulfonyl Piperazine, Ethyl-methylpyrazole Conformational flexibility for target binding

Preparation Methods

Synthesis of 1-(Methylsulfonyl)piperidin-4-amine

Step 1: Sulfonylation of Piperidin-4-amine
Piperidin-4-amine reacts with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield 1-(methylsulfonyl)piperidin-4-amine.

Reagent Equiv Solvent Temp (°C) Time (h) Yield (%)
Methanesulfonyl chloride 1.2 DCM 0 → RT 4 89
Triethylamine 2.5

Mechanism: Nucleophilic substitution at the piperidine nitrogen, facilitated by deprotonation with triethylamine.

Formation of 4-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Step 2: Thiosemicarbazide Formation
1-(Methylsulfonyl)piperidin-4-amine reacts with methyl isothiocyanate in ethanol to form the corresponding thiosemicarbazide intermediate.

Reagent Equiv Solvent Temp (°C) Time (h) Yield (%)
Methyl isothiocyanate 1.1 Ethanol RT 12 78

Step 3: Cyclization to Triazolone
The thiosemicarbazide undergoes base-mediated cyclization (2M NaOH, 80°C) to yield the triazolone core.

Reagent Equiv Solvent Temp (°C) Time (h) Yield (%)
NaOH 3.0 H2O 80 6 85

Mechanism: Intramolecular nucleophilic attack followed by dehydration.

Introduction of the Acetamide Side Chain

Step 4: Bromoacetylation of Triazolone
The triazolone is treated with bromoacetyl bromide in acetonitrile under inert atmosphere to install the bromoacetamide group.

Reagent Equiv Solvent Temp (°C) Time (h) Yield (%)
Bromoacetyl bromide 1.5 Acetonitrile 0 → RT 3 76

Step 5: Coupling with 2,3-Dimethylaniline
The bromoacetamide intermediate undergoes nucleophilic substitution with 2,3-dimethylaniline in the presence of cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO).

Reagent Equiv Solvent Temp (°C) Time (h) Yield (%)
2,3-Dimethylaniline 1.2 DMSO 60 8 82

Optimization Note: Excess Cs2CO3 (2.0 equiv) ensures complete deprotonation of the aniline, accelerating substitution.

Alternative Synthetic Approaches

One-Pot Triazolone-Acetamide Assembly

A streamlined method involves in-situ generation of the triazolone followed by direct coupling with 2-(2,3-dimethylphenylamino)acetic acid using EDCI·HCl and DMAP:

Reagent Equiv Solvent Temp (°C) Time (h) Yield (%)
EDCI·HCl 1.5 DCM RT 24 68
DMAP 0.1

Advantage: Reduces purification steps but requires stringent stoichiometric control.

Reaction Optimization and Challenges

Key Parameters Affecting Yield

  • Triazolone Cyclization: Elevated temperatures (>80°C) lead to decomposition; optimal yield occurs at 80°C.
  • Sulfonylation Efficiency: Excess methanesulfonyl chloride (1.2 equiv) minimizes residual piperidin-4-amine.
  • Coupling Solvent: DMSO enhances solubility of cesium enolates, improving reaction rates.

Purification Strategies

  • Recrystallization: Ethyl acetate/hexane (3:1) effectively purifies the final acetamide.
  • Column Chromatography: Silica gel (ethyl acetate:methanol 9:1) resolves triazolone intermediates.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, aromatic), 3.92 (s, 2H, CH2CO), 3.15 (s, 3H, SO2CH3), 2.25 (s, 6H, CH3).
  • IR (KBr): 1675 cm−1 (C=O), 1320 cm−1 (SO2), 1550 cm−1 (triazole).

Purity Assessment

HPLC (C18 column, acetonitrile:H2O 70:30) shows >98% purity at 254 nm.

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